molecular formula C7H4ClF3O2S B1349289 3-(Trifluoromethyl)benzenesulfonyl chloride CAS No. 777-44-6

3-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1349289
CAS RN: 777-44-6
M. Wt: 244.62 g/mol
InChI Key: ONCAZCNPWWQQMW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzenesulfonyl chloride is a chemical compound used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)benzenesulfonyl chloride involves the reaction of 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . Other synthetic protocols have been described, such as the reaction of the derived diazonium salts with Umemoto’s reagent and Cu metal, or with CF3SiMe3 and AgF .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)benzenesulfonyl chloride is C7H4ClF3O2S . Its structure includes a benzene ring with a trifluoromethyl group (-CF3) and a sulfonyl chloride group (-SO2Cl) attached to it .


Chemical Reactions Analysis

3-(Trifluoromethyl)benzenesulfonyl chloride can react with Grignard reagents from N-unsubstituted indoles to form oxindoles or substituted indoles . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzenesulfonyl chloride is a liquid at room temperature . It has a refractive index of 1.485 , a boiling point of 88-90 °C at 6 mmHg , and a density of 1.526 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole : A similar compound, 4-(Trifluoromethyl)benzenesulfonyl chloride, has been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

  • Laboratory Chemicals : This compound can be used as a laboratory chemical in various experimental procedures .

  • Food, Drug, Pesticide or Biocidal Product Use : It can also be used in the production of food, drugs, pesticides, or biocidal products .

  • Synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole : A similar compound, 4-(Trifluoromethyl)benzenesulfonyl chloride, has been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

  • Laboratory Chemicals : This compound can be used as a laboratory chemical in various experimental procedures .

  • Food, Drug, Pesticide or Biocidal Product Use : It can also be used in the production of food, drugs, pesticides, or biocidal products .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAZCNPWWQQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369809
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzenesulfonyl chloride

CAS RN

777-44-6
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)benzenesulphonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Chloro-6-methylbenzenesulfonyl chloride (8, 7.82 g, 34.8 mmol) was added to a solution of 7 (8.83 g, 31.6 mmol) in pyridine (7.67 ml, 95.0 mmol) and the reaction mixture was stirred at room temperature overnight. CH2Cl2 and H2O were added to the reaction mixture and the organic phase was separated, washed with water and sat. NaCl solution, dried over Na2SO4 and concentrated to obtain the product 9, which was employed directly as such in the next stage.
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7.82 g
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Synthesis routes and methods II

Procedure details

The m-trifluoromethylbenzenesulfonyl chloride starting material was prepared by reacting benzotrifluoride with chlorosulfonic acid in the presence of oleum (65% SO3), according to the method described in Chemical Abstracts 75, 19942d, (1971); German Offen. No. 1,954,448.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
H Li, T Roisnel, JF Soulé, H Doucet - Tetrahedron Letters, 2020 - Elsevier
Conditions for the regioselective palladium-catalyzed direct C2-arylation and C2,C3-diarylation of Methoxalen are described. The use of benzenesulfonyl chlorides as the coupling …
Number of citations: 5 www.sciencedirect.com
L Loukotova, K Yuan, H Doucet - ChemCatChem, 2014 - Wiley Online Library
The regioselective palladium‐catalysed direct arylation of benzofurans with aryl halides is a challenging reaction because carbons C2 and C3 display similar reactivity. Such couplings …
C Salvagnini, C Michaux, J Remiche… - Organic & …, 2005 - pubs.rsc.org
… Then 3-trifluoromethyl-benzenesulfonyl chloride (0. 1527 g, 0.64 mmol, 1.2 equiv) in CH 2 Cl 2 (1 mL) was added dropwise with stirring at 0–5 C. The solution was stirred for additional 2 …
Number of citations: 12 pubs.rsc.org
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis(acetonitrile)dichloropalladium(II) catalyst and …
Number of citations: 14 pubs.rsc.org
W Hagui, K Yuan, N Besbes, E Srasra… - …, 2015 - Wiley Online Library
Condensed N‐heterocycles were prepared by using iterative C−H bond activation reactions catalyzed by palladium. The first step consists of a palladium‐catalyzed direct desulfitative C…
A Beladhria, K Yuan, HB Ammar, JF Soulé… - …, 2014 - thieme-connect.com
The reactivity of furan derivatives in palladium-catalyzed desulfitative arylation was studied. Alkyl-substituted furan derivatives were successfully coupled with a variety of …
Number of citations: 21 www.thieme-connect.com
R Jin, K Yuan, E Chatelain, JF Soulé… - Advanced Synthesis & …, 2014 - Wiley Online Library
The reactivity of pyrrole derivatives for palladium‐catalysed desulfitative arylation has been investigated. 1‐Methyl‐, 1‐phenyl‐ and 1‐benzylpyrroles were successfully coupled with a …
Number of citations: 61 onlinelibrary.wiley.com
SH Lee, BJ Kang, BW Yoo, SC Lee… - Advanced Functional …, 2017 - Wiley Online Library
For terahertz (THz) wave generators based on organic electrooptic crystals, their intrinsic phonon modes are playing an essential role in THz generation characteristics. Here, this study …
Number of citations: 38 onlinelibrary.wiley.com
CM Yates, PJ Brown, EL Stewart, C Patten… - Journal of medicinal …, 2010 - ACS Publications
Glucocorticoid receptor (GR) agonists have been used for more than half a century as the most effective treatment of acute and chronic inflammatory conditions despite serious side …
Number of citations: 31 pubs.acs.org
C Doebelin, R Patouret, RD Garcia‐Ordonez… - …, 2016 - Wiley Online Library
The nuclear retinoic acid receptor‐related orphan receptor γ (RORγ; NR1F3) is a key regulator of inflammatory gene programs involved in T helper 17 (T H 17) cell proliferation. As such…

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